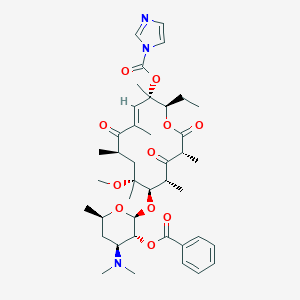

Telithromycin intermediate (7A)

Description

Properties

IUPAC Name |

[(2R,3S,4E,7R,9R,10R,11R,13R)-10-[(2S,3R,4S,6R)-3-benzoyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxo-1-oxacyclotetradec-4-en-3-yl] imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H57N3O11/c1-12-31-40(7,55-39(49)44-19-18-42-23-44)21-24(2)32(45)25(3)22-41(8,50-11)35(27(5)33(46)28(6)36(47)52-31)54-38-34(30(43(9)10)20-26(4)51-38)53-37(48)29-16-14-13-15-17-29/h13-19,21,23,25-28,30-31,34-35,38H,12,20,22H2,1-11H3/b24-21+/t25-,26-,27+,28-,30+,31-,34-,35-,38+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMAROTYPSRGIA-LODJBINNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)\C)(C)OC(=O)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H57N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework of Telithromycin Intermediate 7a in Advanced Macrolide Synthesis

Position within Total Synthesis Pathways of Telithromycin (B1682012) Analogues

Telithromycin intermediate (7A) is a key precursor in the multi-step total synthesis of Telithromycin and its structurally related analogues. In these synthetic routes, the macrolide core is not derived from a naturally occurring molecule like erythromycin (B1671065) but is instead constructed from simpler, achiral starting materials. This approach offers the flexibility to introduce a wide array of chemical modifications that would be difficult or impossible to achieve through semi-synthesis.

Physicochemical Properties of Telithromycin Intermediate (7A):

| Property | Value |

| Molecular Formula | C36H55N3O11 |

| Molar Mass | 705.84 g/mol |

| Density (Predicted) | 1.22±0.1 g/cm³ |

| Boiling Point (Predicted) | 784.6±70.0 °C |

| pKa (Predicted) | 10.72±0.70 |

Data sourced from ChemBK. chembk.com

Strategic Importance in Modular Approaches to Ketolide Structural Diversification

The true strategic value of Telithromycin intermediate (7A) lies in its role within modular synthetic approaches. researchgate.net These strategies are designed to be highly convergent, meaning that different complex fragments of the target molecule are synthesized independently and then joined together at a late stage. This modularity allows for the rapid generation of a diverse library of analogues by simply varying the structure of the individual building blocks. researchgate.net

Telithromycin intermediate (7A) often represents one of these key modules. By modifying its structure or the structures of the fragments it reacts with, chemists can systematically alter various regions of the final ketolide. This is crucial for structure-activity relationship (SAR) studies, where the goal is to understand how specific structural changes impact the antibiotic's potency, spectrum of activity, and ability to overcome resistance mechanisms. For instance, modifications to the side chains attached to the macrolide core, a process facilitated by the use of versatile intermediates like 7A, have been shown to be critical for enhancing activity against resistant bacterial strains. nih.gov

Evolution of Synthetic Challenges in Macrolide Core Construction Relevant to Intermediates

The advent of total synthesis provided a pathway to overcome these limitations, but it also introduced a new set of complex challenges. The construction of the 14-membered macrolactone ring with its numerous stereocenters requires a high degree of stereocontrol. mdpi.com The development of intermediates like Telithromycin intermediate (7A) is a direct response to these challenges. These intermediates are designed to be stable, easily purifiable, and reactive in a predictable and controlled manner, thus streamlining the intricate process of macrolide core assembly.

Furthermore, the evolution of synthetic methods, such as the use of novel cyclization reactions and the development of more efficient ways to introduce the characteristic desosamine (B1220255) sugar, has been instrumental. mdpi.com These advancements have made the synthesis of complex intermediates like Telithromycin intermediate (7A) more practical, paving the way for the exploration of a wider range of novel ketolide antibiotics. researchgate.netacs.org

Synthetic Methodologies and Chemical Transformations Involving Telithromycin Intermediate 7a

Precursor Synthesis and Initial Stages Leading to Telithromycin (B1682012) Intermediate (7A)

The journey towards Telithromycin Intermediate (7A) begins with carefully designed precursors and a sequence of highly selective chemical reactions. These initial steps are fundamental in constructing the core scaffold of the macrolide and installing the necessary functionalities for subsequent transformations.

Enolate Precursors and Their Preparation (e.g., from enoate 5)

The synthesis of desmethyl analogues of telithromycin often commences with an enoate precursor, such as enoate 5. nih.gov This starting material serves as a foundational component for building the macrolactone ring. The preparation of such enoate precursors is a critical first step, setting the stage for the introduction of chirality and further functionalization. The enolate derived from this precursor is a key reactive species that enables the subsequent stereocontrolled construction of the macrolide framework.

Stereoselective Hydroxylation and Lactonization Steps (e.g., Sharpless dihydroxylation to form γ-lactone 6)

A pivotal transformation in the synthetic sequence is the stereoselective dihydroxylation of the enoate precursor. The Sharpless asymmetric dihydroxylation is a powerful and widely employed method for this purpose. nih.govmdpi.com This reaction utilizes a chiral catalyst system, typically involving osmium tetroxide and a chiral quinine (B1679958) ligand, to install two hydroxyl groups across the double bond of the enoate with a high degree of enantioselectivity. mdpi.comwikipedia.org

In the synthesis of a telithromycin analogue, the Sharpless dihydroxylation of enoate 5, using AD-mix-β, leads to the formation of a diol. nih.gov This intermediate diol then undergoes an in situ lactonization, where the newly introduced hydroxyl group at the C-6 position attacks the ester carbonyl, resulting in the formation of the γ-lactone 6. nih.gov This combined dihydroxylation and lactonization sequence is highly efficient, proceeding in high yield and with excellent enantiomeric excess. nih.gov The formation of this γ-lactone is a critical step as it establishes the stereocenter at C-6 and provides a stable cyclic intermediate, Telithromycin Intermediate (7A), for further modifications. nih.govnih.gov

Functional Group Manipulation and Protection Strategies on Telithromycin Intermediate (7A)

Once Telithromycin Intermediate (7A) is synthesized, a series of functional group manipulations and protection strategies are employed to elaborate the molecule further. These steps are crucial for regioselectively modifying the macrolactone scaffold and preparing it for the introduction of additional structural features.

Hydroxyl Group Protection Techniques (e.g., Triethylsilyl (TES) ether formation at C-5)

The hydroxyl groups on the macrolactone ring exhibit different reactivities, necessitating the use of protecting groups to ensure that subsequent reactions occur at the desired positions. Silyl (B83357) ethers are commonly used protecting groups for hydroxyls due to their ease of introduction, stability under various reaction conditions, and selective removal. highfine.com

In the synthesis of telithromycin analogues, the C-5 hydroxyl group of the γ-lactone intermediate is often protected as a triethylsilyl (TES) ether. nih.gov This is typically achieved by reacting the intermediate with triethylsilyl chloride (TESCl) in the presence of a base such as imidazole. nih.gov The TES group is robust enough to withstand the conditions of subsequent transformations while being amenable to selective deprotection later in the synthesis. nih.govsynarchive.com The choice of the TES group over other silyl ethers, like the p-methoxybenzyl (PMB) ether, can be strategically important for achieving orthogonality in the protecting group scheme. nih.gov

Regioselective Transformations of the Macrolactone Scaffold

With key hydroxyl groups protected, attention turns to the regioselective modification of the macrolactone scaffold. The enolate chemistry of the lactone provides a powerful tool for introducing substituents at specific positions. For instance, treatment of the TES-protected intermediate with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a specific enolate. nih.gov This enolate can then be trapped with an electrophile to introduce a new functional group at a defined position.

Introduction of Stereodefined Methyl Groups via Telithromycin Intermediate (7A)

A key structural feature of many macrolide antibiotics is the presence of multiple stereodefined methyl groups. The strategic use of Telithromycin Intermediate (7A) allows for the controlled installation of these methyl groups.

Following the protection of the C-5 hydroxyl group, the resulting intermediate can be treated with a strong base to form an enolate. Subsequent alkylation of this enolate with methyl iodide (MeI) allows for the introduction of a methyl group. nih.gov The stereochemical outcome of this alkylation can be controlled by the reaction conditions and the existing stereocenters in the molecule, a process known as substrate-controlled asymmetric synthesis. nih.gov For instance, the reaction can be manipulated to produce a specific stereoisomer, such as the (S)-C-8 methyl intermediate. nih.gov This ability to precisely control the stereochemistry of the newly introduced methyl group is critical for the biological activity of the final telithromycin analogue.

Enolization and Alkylation Protocols (e.g., Lithium Diisopropylamide (LDA) treatment and methylation with iodomethane)

The introduction of a methyl group at the C-8 position of the macrolactone core is a critical step in conferring biological activity to telithromycin analogues. nih.gov This transformation is typically achieved through an enolization and subsequent alkylation sequence.

The process commences with the protection of the C-5 alcohol of the precursor γ-lactone (6) as a triethylsilyl (TES) ether, yielding the silylated intermediate (7). nih.gov Treatment of this intermediate with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) facilitates the formation of a lithium enolate. This enolization selectively occurs at the C-8 position. The subsequent addition of an electrophile, iodomethane (B122720) (MeI), to the reaction mixture results in the alkylation of the enolate, affording the C-8 methylated intermediate. nih.gov However, this initial alkylation typically yields the (S)-configuration at the C-8 position. nih.gov

| Step | Reagent(s) | Conditions | Outcome |

| Enolization | Lithium Diisopropylamide (LDA) | -78 °C | Formation of C-8 lithium enolate |

| Alkylation | Iodomethane (MeI) | -78 °C | Formation of (S)-C-8 methyl intermediate |

Stereochemical Inversion Methodologies (e.g., re-enolization and quenching with trimethylacetic acid for (R)-C-8 configuration)

For telithromycin and its analogues to exhibit optimal biological activity, the methyl group at the C-8 position must possess the (R)-configuration. nih.gov Since the direct alkylation often results in the undesired (S)-epimer, a stereochemical inversion protocol is necessary.

| Step | Reagent(s) | Purpose | Result |

| Re-enolization | Lithium Diisopropylamide (LDA) | Formation of the enolate from the (S)-C-8 methyl intermediate | - |

| Quenching | Trimethylacetic acid | Stereoselective protonation | Inversion to the desired (R)-C-8 configuration |

Derivatization Pathways from Telithromycin Intermediate (7A) to Advanced Analogue Precursors

Telithromycin intermediate (7A) and its derivatives serve as versatile platforms for the synthesis of advanced telithromycin analogues, particularly desmethyl congeners. nih.govnih.gov The total synthesis approach allows for significant flexibility in modifying the macrolide scaffold to investigate the impact of specific structural changes on antibiotic activity. nih.gov

Once the desired stereochemistry at C-8 is established, the intermediate can undergo a series of transformations to construct the final macrolide. These pathways often involve:

Macrolactonization: The linear precursor, a hydroxy acid, is cyclized to form the characteristic 14-membered macrolactone ring. mdpi.com Various methods, such as the Yamaguchi macrolactonization or Ring-Closing Metathesis (RCM), can be employed for this critical step. nih.govmdpi.com

Glycosylation: A crucial step in the synthesis of many macrolide antibiotics is the stereoselective attachment of a sugar moiety, such as desosamine (B1220255). mdpi.com This is typically achieved by coupling the macrolactone aglycone with a suitable glycosyl donor. mdpi.com

Further Functionalization: Following glycosylation, additional functional groups can be introduced. For instance, the formation of the characteristic ketolide involves oxidation of the C-3 hydroxyl group to a ketone. Other modifications, such as the installation of a carbamate (B1207046) side chain, are also performed at later stages to yield the final, biologically active analogues. mdpi.comresearchgate.net

Through these derivatization pathways, intermediates like (7A) have been instrumental in the total synthesis of various analogues, including 4,10-didesmethyl telithromycin and 4,8,10-tridesmethyl telithromycin, which are vital for studying resistance mechanisms. nih.govmdpi.comacs.org

Advanced Synthetic Strategies and Process Optimization for Telithromycin Intermediate 7a Production

Development of Efficient and Scalable Synthetic Routes for Telithromycin (B1682012) Intermediates

The synthesis of telithromycin and its intermediates is a complex process that has evolved to improve yield and purity. Early synthetic routes were often plagued by low yields due to side reactions, such as the formation of a stable 9,12-hemiacetal by-product. researchgate.net

The total synthesis of telithromycin analogues, such as 4-desmethyl telithromycin, has also been achieved. These complex syntheses, sometimes involving over 30 steps, provide access to novel derivatives and offer insights into structure-activity relationships. nih.govacs.org The strategies employed for each desmethyl congener were unique, highlighting the complexity of these targets. nih.govacs.org

| Starting Material | Key Strategy | Overall Yield | Reference |

| 6-O-methylerythromycin | 11,12-cyclic carbonate protection | 33% | researchgate.net |

| 6-O-methylerythromycin A | Intramolecular Michael addition | 40% | researchgate.net |

| Commercially available materials | Intermolecular NHK/Yamaguchi macrolactonization | Not specified | nih.gov |

Industrial Process Design Considerations for High-Purity Telithromycin Intermediate (7A)

The industrial production of antibiotics like telithromycin requires robust and efficient processes to ensure high purity and yield. The purification of erythromycin (B1671065), a precursor to telithromycin, involves multiple crystallization steps to remove impurities, including related substances like erythromycin B and C. mdpi.com The isolation process is critical as some by-products can be toxic. mdpi.com

For intermediates like (7A), process design would focus on:

Reaction Control: Precise control of reaction conditions (temperature, pressure, catalysts) to maximize the formation of the desired stereoisomer and minimize side products.

Purification Techniques: Development of scalable purification methods, such as chromatography and crystallization, to isolate the intermediate with high purity.

Process Safety and Scalability: Ensuring that the synthetic route is safe to operate on a large scale and that the necessary reagents and equipment are readily available. researchgate.net

Chemoenzymatic and Biocatalytic Approaches in Chiral Intermediate Synthesis

The demand for enantiomerically pure pharmaceutical intermediates has driven the development of chemoenzymatic and biocatalytic methods. core.ac.uknih.govnih.gov These approaches utilize the high chemo-, regio-, and enantioselectivity of enzymes to produce single enantiomers, often under mild reaction conditions. core.ac.ukresearchgate.net

Key advantages of biocatalysis include: core.ac.uk

High enantioselectivity and regioselectivity.

Mild reaction conditions (ambient temperature and pressure).

Reduced risk of isomerization, racemization, and other side reactions.

Potential for enzyme immobilization and reuse, leading to more economical processes.

While specific examples of chemoenzymatic synthesis for Telithromycin intermediate (7A) are not detailed in the provided search results, the principles of biocatalysis are widely applied in the synthesis of chiral intermediates for various antibiotics. nih.govuq.edu.au For instance, polyketide synthases (PKSs) have been used as biocatalysts in the chemoenzymatic synthesis of macrolide cores. nih.gov This approach combines chemical synthesis to generate key intermediates with enzymatic steps for complex bond formations and functionalizations. nih.gov

Sustainable Chemistry Principles in Telithromycin Intermediate (7A) Synthesis

Sustainable or "green" chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. In the context of Telithromycin intermediate (7A) synthesis, this could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemicals: Replacing toxic reagents and solvents with safer alternatives.

Catalysis: Employing catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents. almacgroup.com

Renewable Feedstocks: Investigating the use of renewable starting materials.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. core.ac.uk

The development of flow chemistry processes, as seen in the synthesis of other complex molecules, can also contribute to a safer, more scalable, and sustainable production. researchgate.net

Stereochemical Investigations and Control in Telithromycin Intermediate 7a Chemistry

Substrate-Controlled Asymmetric Synthesis Applications

In the synthesis of telithromycin (B1682012) and its analogs, substrate-controlled asymmetric synthesis plays a crucial role. This strategy leverages the inherent chirality of starting materials or intermediates to direct the stereochemical outcome of subsequent reactions. By carefully selecting substrates with pre-existing stereocenters, chemists can influence the formation of new chiral centers with a high degree of predictability.

For instance, in the total synthesis of 4,10-didesmethyl telithromycin, an Evans aldol (B89426) reaction is employed to establish the configurations at the C-2 and C-3 positions. nih.gov The use of a chiral auxiliary on the propionimide substrate directs the aldol addition to proceed with high diastereoselectivity, yielding the desired syn-aldol product. nih.govnih.gov This substrate-controlled approach is fundamental to constructing the core of the macrolide with the correct stereochemistry.

Similarly, the strategic placement of bulky protecting groups on a substrate can enhance stereochemical control. In one synthetic route, the incorporation of a large tert-butyldiphenylsilyl protective group was found to be critical for achieving high diastereoselectivity in a key coupling reaction to form a tertiary alcohol. nih.gov This demonstrates how modifying the substrate itself can be a powerful tool for directing the stereochemical course of a reaction.

Diastereoselectivity and Enantioselectivity in Key Reaction Steps

Achieving high levels of diastereoselectivity and enantioselectivity is a central challenge in the synthesis of complex molecules like telithromycin intermediates. Various reaction conditions and strategies are employed to control the formation of specific stereoisomers.

In the synthesis of a 4,10-didesmethyl analog of telithromycin, an Evans aldol reaction with propionimide 13 was utilized to set the configurations at both the C-2 and C-3 positions. This reaction yielded the aldol adduct with a high diastereomeric ratio (dr > 20:1). nih.gov The choice of reagents and reaction conditions is critical in achieving such high selectivity. For example, in a Mukaiyama aldol reaction, the use of magnesium bromide etherate as a Lewis acid and triethylamine (B128534) as a base in dichloromethane (B109758) at -78 °C provided maximal selectivity for the desired syn-aldol product (d.r. >20:1). nih.gov

Furthermore, the selectivity of certain reactions can be significantly improved by the choice of quenching agent. For example, quenching an enolate with a bulkier acid source, such as triphenylacetic acid, dramatically improved the selectivity of epimerization, resulting in a diastereomeric ratio of 14:1. nih.gov

Table 1: Diastereoselectivity in Key Reactions for Telithromycin Analogs

| Reaction Type | Substrates | Conditions | Diastereomeric Ratio (dr) | Yield | Reference |

| Evans Aldol Reaction | Propionimide 13 | Not specified | > 20:1 | 78% | nih.gov |

| Mukaiyama Aldol Reaction | Building block 6 | MgBr₂·OEt₂, Et₃N, CH₂Cl₂, -78 °C | > 20:1 | 91% | nih.gov |

| Epimerization | Enolate | Quenched with triphenylacetic acid | 14:1 | 82% (overall from 6) | nih.gov |

Confirmation of Absolute Configuration of Derived Stereocenters (e.g., Mosher ester analysis, single crystal X-ray analysis)

The unambiguous determination of the absolute configuration of newly formed stereocenters is a critical step in any total synthesis. Several powerful analytical techniques are employed for this purpose in the synthesis of telithromycin intermediates and their derivatives.

Mosher Ester Analysis is a widely used NMR-based method for determining the absolute configuration of chiral alcohols. umn.edu This technique involves the formation of diastereomeric esters by reacting the alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govumn.edu By comparing the ¹H NMR spectra of these two diastereomeric esters, the absolute configuration of the alcohol can be deduced. umn.edu In the synthesis of a telithromycin analog, Mosher ester analysis was used to confirm the stereochemical course of a reaction sequence. nih.gov

Single Crystal X-ray Analysis provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute configuration of all its stereocenters. mdpi.comresearchgate.netmdpi.comnih.gov This technique requires the formation of a high-quality single crystal of the compound of interest. Once a suitable crystal is obtained, its diffraction pattern when exposed to X-rays can be analyzed to generate a detailed molecular structure. This method was used to confirm the stereochemistry of an intermediate in the synthesis of 4,10-didesmethyl telithromycin after the preparation of a Mosher ester derivative. nih.gov The ability to obtain a single crystal structure provides unequivocal proof of the stereochemical assignments made throughout the synthesis. mdpi.comresearchgate.netmdpi.comnih.gov

Analytical Characterization Methodologies for Telithromycin Intermediate 7a and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The unambiguous confirmation of an intermediate's structure is paramount in a synthetic sequence. Spectroscopic methods provide detailed information about the molecular framework, connectivity, and stereochemistry.

For a telithromycin (B1682012) intermediate, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of all atoms in the molecule. For instance, the successful removal of the L-cladinose sugar from the C-3 position of the macrolactone ring is confirmed by the disappearance of the characteristic sugar signals in the NMR spectrum. The subsequent oxidation of the 3-hydroxyl to a 3-keto group is verified by the appearance of a new carbonyl signal in the ¹³C NMR spectrum and the loss of the corresponding hydroxyl proton signal in the ¹H NMR spectrum. nih.gov Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are employed to map out the precise connectivity of the complex macrolide structure, ensuring that no unexpected rearrangements have occurred during synthesis.

While obtaining single crystals of synthetic intermediates suitable for X-ray crystallography can be challenging, the technique provides the most definitive three-dimensional structural information when successful. nih.gov For related macrolide and ketolide intermediates, X-ray analysis has been used to confirm the conformation of the 14-membered ring and the stereochemistry of its numerous chiral centers. nih.govnih.gov This is particularly important after reactions that could potentially epimerize stereocenters. The crystal structure would definitively show the conformation of the C11,12-carbamate ring and its orientation relative to the macrolactone core. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of intermediates and for isolating them from reaction mixtures and by-products.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in pharmaceutical manufacturing. researchgate.net A validated, stability-indicating HPLC method is crucial for quantifying the intermediate and detecting any process-related impurities or degradation products. researchgate.net For telithromycin and its precursors, reversed-phase HPLC methods are typically employed.

Table 1: Representative HPLC Parameters for a Telithromycin Intermediate

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). researchgate.net |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Often elevated (e.g., 40-50 °C) to improve peak shape and resolution. |

| Detection | UV spectrophotometry, typically at a wavelength where the imidazole-pyridine chromophore of later-stage intermediates or telithromycin itself absorbs (e.g., ~265 nm). researchgate.net |

| Injection Volume | 10-20 µL |

This method allows for the separation of the main intermediate from starting materials, reagents, and closely related impurities, ensuring that the material carried forward to the next step meets stringent purity requirements. fda.gov

Thin-Layer Chromatography (TLC) is a complementary technique used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. drugbank.com It is a valuable tool for quickly identifying the presence of starting material or major by-products. researchgate.net Different solvent systems can be screened to find optimal conditions for separating the intermediate from impurities before scaling up to preparative column chromatography for isolation if needed. drugbank.com

Mass Spectrometry Applications in Intermediate Characterization and Impurity Identification

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of synthetic intermediates and for identifying unknown impurities. medchemexpress.com When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for online separation and characterization. google.com

For a telithromycin intermediate, electrospray ionization (ESI) in positive ion mode is typically used. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition of the intermediate, further corroborating its identity. google.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze its constituent parts. The fragmentation pattern provides structural information that can confirm the identity of different moieties within the molecule, such as the macrolactone core, the desosamine (B1220255) sugar, and the C11,12-carbamate group. google.com This is particularly useful for distinguishing between isomers and identifying the specific site of a modification.

Impurity Profiling and Control Strategies in Synthetic Sequences

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. A robust control strategy ensures that these impurities are managed to acceptable levels throughout the synthesis. For telithromycin intermediates, impurities can arise from several sources:

Unreacted starting materials: The original macrolide or preceding intermediates.

Side reactions: Formation of by-products such as epimers, isomers, or hemiacetals.

Reagents and solvents: Residual chemicals used in the process.

Degradation products: Formed during the reaction or subsequent work-up and storage.

A combination of chromatographic and spectroscopic techniques is used to build a comprehensive impurity profile. medchemexpress.com LC-MS is particularly vital for detecting and tentatively identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns. Once an impurity is detected at a level exceeding the identification threshold (typically >0.1%), efforts are made to elucidate its structure. This may involve isolating the impurity using preparative HPLC followed by NMR analysis, or synthesizing the suspected impurity to confirm its structure by comparing its retention time and mass spectrum.

Control strategies involve optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the formation of specific impurities. Additionally, purification steps like crystallization or chromatography are implemented at critical stages to purge impurities, ensuring that the final intermediate meets the required quality specifications before proceeding to the next step in the synthesis of telithromycin.

Table 2: Potential Process-Related Impurities for a Telithromycin Intermediate and their Method of Detection

| Impurity Type | Potential Structure | Primary Detection Method |

|---|---|---|

| Starting Material | Precursor before carbamate (B1207046) formation | HPLC, LC-MS |

| Over-oxidation Product | Oxidation at an unintended position | LC-MS |

| Epimer | Change in stereochemistry at a labile center | HPLC (with a chiral method if necessary), NMR |

| Hydrolysis Product | Cleavage of an ester or sugar linkage | HPLC, LC-MS |

By employing these rigorous analytical methodologies, chemists can ensure the quality, purity, and structural integrity of key intermediates, which is fundamental to the successful and safe production of the final telithromycin drug substance.

Future Research Directions in Telithromycin Intermediate 7a Chemistry

Exploration of Novel and Convergent Synthetic Routes to Telithromycin (B1682012) Intermediate (7A)

Future research in this area will likely focus on the development of novel disconnection approaches that identify new, readily accessible starting materials and employ highly efficient coupling reactions. For instance, the application of modern cross-coupling methodologies, such as Suzuki, Sonogashira, or Negishi reactions, could facilitate the rapid assembly of the carbon skeleton of the intermediate. Furthermore, the exploration of organocatalysis and biocatalysis could provide environmentally benign and highly selective methods for key bond-forming events.

A key challenge in macrolide synthesis is the construction of the macrocyclic ring. Innovative macrolactonization or ring-closing metathesis (RCM) strategies could offer more efficient routes to the core structure of Telithromycin intermediate (7A). The development of new RCM catalysts with improved functional group tolerance and stereoselectivity will be crucial in this endeavor.

| Synthetic Strategy | Key Advantages | Potential Research Focus |

| Convergent Synthesis | Higher overall yields, increased flexibility, easier purification of intermediates. | Development of novel disconnection strategies and efficient fragment coupling reactions. |

| Modern Cross-Coupling | High efficiency and functional group tolerance. | Application of Suzuki, Sonogashira, and Negishi couplings to key bond formations. |

| Organocatalysis/Biocatalysis | Environmentally friendly, high stereoselectivity. | Discovery and application of new catalysts for asymmetric transformations. |

| Advanced Macrolactonization | Improved efficiency in forming the macrocyclic ring. | Development of new reagents and catalysts for ring closure. |

Development of Advanced Methodologies for Stereochemical Control

The biological activity of Telithromycin is intrinsically linked to its specific three-dimensional structure. Therefore, precise control over the stereochemistry during the synthesis of intermediate (7A) is of utmost importance. The macrolide core of this intermediate contains multiple stereocenters, and establishing the correct relative and absolute stereochemistry is a formidable synthetic challenge.

Future research will undoubtedly focus on the development and application of novel asymmetric catalytic methods. This includes the use of chiral transition metal catalysts, organocatalysts, and biocatalysts to induce high levels of stereoselectivity in key bond-forming reactions. For example, asymmetric aldol (B89426) reactions, Michael additions, and allylation reactions are crucial for setting the stereocenters present in the molecule.

Furthermore, substrate-controlled diastereoselective reactions will continue to be a valuable tool. By leveraging the inherent chirality of the molecule, chemists can guide the stereochemical outcome of subsequent reactions. A deeper understanding of the conformational preferences of synthetic intermediates will be essential for the rational design of such transformations.

| Methodology | Principle | Future Research Directions |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer or diastereomer. | Design of new, highly selective transition metal complexes, organocatalysts, and enzymes. |

| Substrate-Controlled Diastereoselection | Utilizing existing stereocenters in the molecule to direct the stereochemical outcome of new bond formations. | Computational modeling to predict conformational preferences and reaction outcomes. |

| Chiral Pool Synthesis | Starting from readily available chiral natural products. | Identification of new and versatile chiral starting materials. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design for Intermediates

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis. beilstein-journals.orgnih.govresearchgate.neteurekalert.orgnih.gov These powerful computational tools can be employed to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose entirely new synthetic routes. For a complex target like Telithromycin intermediate (7A), AI and ML can significantly accelerate the process of route design and optimization.

Retrosynthesis prediction programs, powered by machine learning algorithms, can analyze the structure of the intermediate and suggest multiple plausible synthetic pathways. nih.gov These programs are trained on vast databases of known chemical reactions and can identify novel disconnections that a human chemist might overlook.

Furthermore, machine learning models can be used to predict the optimal conditions for a given reaction, such as the choice of solvent, catalyst, temperature, and reaction time. beilstein-journals.orgresearchgate.net This can save considerable time and resources by reducing the need for extensive experimental screening. The integration of AI with high-throughput experimentation platforms can create a closed-loop system for automated reaction optimization.

| AI/ML Application | Function | Potential Impact on Synthesis of Intermediate (7A) |

| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. | Identification of novel and more efficient synthetic pathways. |

| Reaction Condition Optimization | Predicts the optimal solvent, catalyst, temperature, etc., for a reaction. | Reduced development time and improved reaction yields. |

| Predictive Modeling | Forecasts the potential success or failure of a proposed reaction. | Prioritization of more promising synthetic strategies. |

Discovery of New Synthetic Building Blocks Derived from Telithromycin Intermediate (7A)

Telithromycin intermediate (7A) is not only a precursor to Telithromycin but also a valuable scaffold for the synthesis of novel bioactive compounds. Its complex, stereochemically rich structure can be chemically modified at various positions to generate a library of new macrolide analogs. This approach, often referred to as derivative synthesis, is a powerful strategy for drug discovery.

Future research will focus on the selective functionalization of the intermediate at different positions. This could involve the introduction of new functional groups, the modification of existing ones, or the attachment of different side chains. These modifications can lead to compounds with improved potency, a broader spectrum of activity, or a better resistance profile.

The development of new synthetic methodologies that allow for the late-stage functionalization of complex molecules will be crucial for this endeavor. Techniques such as C-H activation could enable the direct modification of the carbon skeleton of the intermediate, providing access to previously inaccessible chemical space.

| Derivative Approach | Description | Potential Outcome |

| Side Chain Modification | Altering the chemical structure of the side chains attached to the macrolide core. | Enhanced binding to the ribosomal target, overcoming resistance mechanisms. |

| Functional Group Interconversion | Modifying the existing functional groups on the intermediate. | Improved pharmacokinetic properties, such as solubility and metabolic stability. |

| Scaffold Hopping | Replacing a portion of the macrolide scaffold with a different chemical moiety. | Discovery of novel classes of antibiotics with different modes of action. |

Q & A

Q. What are the validated analytical methods for quantifying Telithromycin intermediate (7A) in synthetic mixtures?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is commonly employed, with linearity validated in the range of 20.0–60.0 µg/mL (correlation coefficient = 1.0). Precision assessments, including repeatability and intermediate precision, should follow ICH guidelines, using ANOVA to confirm no significant linearity deviation (P < 0.05) .

Q. How can researchers ensure the purity of Telithromycin intermediate (7A) during synthesis?

Methodological Answer: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. TLC plates (e.g., silica gel 60 F254) with ethyl acetate/hexane mobile phases can monitor reaction progress. NMR (¹H and ¹³C) confirms structural integrity by comparing peaks to reference spectra .

Q. What are the key structural features of Telithromycin intermediate (7A) that influence its ribosomal binding?

Methodological Answer: The 3-keto group and desosamine sugar are essential. X-ray crystallography of Deinococcus radiodurans ribosome complexes reveals hydrogen bonding between the 3-keto group and 23S rRNA domain V, while the desosamine sugar stabilizes hydrophobic interactions .

Advanced Research Questions

Q. How can discrepancies in Telithromycin intermediate (7A) activity against macrolide-resistant Streptococcus pyogenes be resolved?

Methodological Answer: Broth microdilution (BMD) assays under CLSI guidelines are recommended. For strains showing intermediate resistance (MIC 1–2 µg/mL), validate using PCR to detect erm or mef resistance genes. Cross-reference with structural studies to assess binding interference from methylation or efflux mechanisms .

Q. What experimental designs address contradictory data on Telithromycin intermediate (7A) stability under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) across pH 2–8. Use LC-MS to identify degradation products. Apply Arrhenius kinetics to model shelf-life, and compare with dissolution profiles (e.g., USP Apparatus II at 50 rpm) to correlate stability with bioavailability .

Q. How does the dual binding mode of Telithromycin intermediate (7A) to ribosomal RNA domains enhance activity against resistant pathogens?

Methodological Answer: Use cryo-EM or X-ray crystallography to map interactions in E. coli ribosomes. Compare binding affinities (via surface plasmon resonance) between wild-type and mutant rRNA (e.g., A2058G). Molecular dynamics simulations can quantify energy contributions from domain II (23S rRNA) vs. domain V interactions .

Q. What strategies mitigate off-target effects of Telithromycin intermediate (7A) in in vitro toxicity assays?

Methodological Answer: Employ human hepatocyte cell lines (e.g., HepG2) for cytotoxicity screening. Use RNA-seq to identify differentially expressed genes linked to mitochondrial toxicity. Validate with ATP depletion assays and compare with erythromycin derivatives to isolate structure-toxicity relationships .

Methodological Guidance

Q. How should researchers design a study to evaluate the impact of Telithromycin intermediate (7A) on bacterial ribosome assembly?

Methodological Answer: Use sucrose density gradient centrifugation to isolate ribosomal subunits from treated vs. untreated S. pneumoniae. Quantify 50S subunit formation via SDS-PAGE and autoradiography with [³⁵S]-methionine pulse-labeling. Pair with in vitro transcription-translation assays to correlate subunit depletion with protein synthesis inhibition .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Telithromycin intermediate (7A) efficacy studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use Mantel-Haenszel tests for stratified analysis of resistance phenotypes. For small sample sizes, apply bootstrapping to estimate confidence intervals .

Q. How can researchers validate the reproducibility of synthetic protocols for Telithromycin intermediate (7A)?

Methodological Answer: Publish detailed step-by-step procedures with critical control points (e.g., reaction temperature, catalyst loading). Share datasets via repositories like Zenodo, including raw NMR/TLC files. Collaborate with third-party labs for independent replication, adhering to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.